molecular formula C11H15NO2 B1270897 (2S)-2-[benzyl(methyl)amino]propanoic acid CAS No. 63238-82-4

(2S)-2-[benzyl(methyl)amino]propanoic acid

Cat. No. B1270897
CAS RN: 63238-82-4
M. Wt: 193.24 g/mol
InChI Key: YEJHUOTUSORYPX-VIFPVBQESA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2S)-2-[benzyl(methyl)amino]propanoic acid” consists of a benzyl group and a methyl group attached to an amino group, which is further attached to a propanoic acid .


Physical And Chemical Properties Analysis

“(2S)-2-[benzyl(methyl)amino]propanoic acid” is a solid at room temperature . Its melting point is between 170-171°C .

Scientific Research Applications

I have conducted a search for the scientific research applications of BENZYL-N-METHYL-L-ALANINE, also known as (2S)-2-[benzyl(methyl)amino]propanoic acid or n-benzyl-n-methyl-l-alanine. However, the available information does not provide a comprehensive list of six to eight unique applications with detailed sections for each field as you requested.

The search results indicate that this compound may be used in the synthesis of N-alkyl amino acids and could have implications in protein structure studies and drug synthesis due to its simple structure and low steric hindrance . There is also mention of its use in engineering enzymes for improved conversion and selectivity in chemical reactions .

Safety and Hazards

“(2S)-2-[benzyl(methyl)amino]propanoic acid” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

properties

IUPAC Name

(2S)-2-[benzyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJHUOTUSORYPX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356549
Record name (2S)-2-[benzyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63238-82-4
Record name (2S)-2-[benzyl(methyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl-N-methyl-L-alanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of stereoselectivity in cobalt(III) complexes containing N-benzyl-N-methyl-L-alanine?

A1: The research paper [] highlights the remarkably high stereoselectivity of cobalt(III) complexes incorporating N-benzyl-N-methyl-L-alanine. These complexes predominantly adopt the ΛRS-β2-configuration, approaching almost 100% selectivity. This finding is significant because stereochemistry plays a crucial role in the biological activity of metal complexes. Understanding the factors governing stereoselectivity in these complexes could pave the way for designing metal-based drugs with enhanced targeting and efficacy.

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